Cas no 74874-09-2 (N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester)

74874-09-2 structure
Nom du produit:N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester
Numéro CAS:74874-09-2
Le MF:C25H35N7O7S
Mégawatts:577.653104066849
MDL:MFCD08458425
CID:59633
PubChem ID:11050116
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester
- N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester
- Argatroban-5
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, [2R-[1(S*),2a,4b]]-
- ARGATROBAN INTER-5
- ethyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate
- N-Nitro-1,2,3,4-tetr
- A,4
- A]]-1-[5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester
- C25H35N7O7S
- RL04845
- Z3355
- ST24045984
- ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquino
- lin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate
- [2R-[1(S*),2
- A]]-1-[5-[[Imino(nitroamino)methyl]am
- AKOS016010207
- CS-0151917
- AMY21984
- (2r,4r)-1-((2s)-5-((imino(nitroamino)methyl)amino)-2-(((3-methyl-8-quinolinyl)sulfonyl)amino)-1-oxopentyl)-4-methyl-2-piperidinecarboxylic acid ethyl ester
- J-500993
- ethyl (2R,4R)-4-methyl-1-(N2-((3-methylquinolin-8-yl)sulfonyl)-Nw-nitro-L-arginyl)piperidine-2-carboxylate
- 74874-09-2
- 2-Piperidinecarboxylic acid, 1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, (2R,4R)-
- DTXSID10453265
- 2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]-
- Ethyl (2R,4R)-1-[(2S)-5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylate
- XB7SBV253N
- 2-Piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-, ethyl ester, [2R-[1(S*),2alpha,4beta]]-
- (2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate
- A865786
- C76394
- DS-5761
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarb oxylic acid ethyl ester
- (2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester; [2R-[1(S*),2a,4ss]]-1-[5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Ethyl Ester
-
- MDL: MFCD08458425
- Piscine à noyau: 1S/C25H35N7O7S/c1-4-39-24(34)20-14-16(2)10-12-31(20)23(33)19(8-6-11-27-25(26)29-32(35)36)30-40(37,38)21-9-5-7-18-13-17(3)15-28-22(18)21/h5,7,9,13,15-16,19-20,30H,4,6,8,10-12,14H2,1-3H3,(H3,26,27,29)/t16-,19+,20-/m1/s1
- La clé Inchi: DWOYDKNIEZWRDH-LSTHTHJFSA-N
- Sourire: S(C1=C([H])C([H])=C([H])C2C([H])=C(C([H])([H])[H])C([H])=NC1=2)(N([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[N+](=O)[O-])C(N1C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C(=O)OC([H])([H])C([H])([H])[H])=O)(=O)=O
Propriétés calculées
- Qualité précise: 577.23200
- Masse isotopique unique: 577.23186765g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 12
- Complexité: 1030
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 210
- Le xlogp3: 2.4
Propriétés expérimentales
- Dense: 1.44
- Point d'ébullition: 793.393°C at 760 mmHg
- Point d'éclair: 433.629°C
- Indice de réfraction: 1.653
- Le PSA: 207.78000
- Le LogP: 4.28050
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Informations de sécurité
- Instructions de sécurité: S22; S24/25
-
Identification des marchandises dangereuses:
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A184011-100mg |
(2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 100mg |
$19.0 | 2024-04-17 | |
Ambeed | A184011-1g |
(2R,4R)-Ethyl 4-methyl-1-((S)-2-(3-methylquinoline-8-sulfonamido)-5-(3-nitroguanidino)pentanoyl)piperidine-2-carboxylate |
74874-09-2 | 95% | 1g |
$72.0 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A69920-1g |
Argatroban-5 |
74874-09-2 | 95% | 1g |
¥406.0 | 2023-09-08 | |
eNovation Chemicals LLC | D404557-5g |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester |
74874-09-2 | 97% | 5g |
$1200 | 2024-06-05 | |
Aaron | AR00G515-100mg |
2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]- |
74874-09-2 | 95% | 100mg |
$39.00 | 2023-12-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-477318-10mg |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester, |
74874-09-2 | 10mg |
¥2858.00 | 2023-09-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL463-1g |
ethyl (2R,4R)-4-methyl-1-[(2S)-2-(3-methylquinoline-8-sulfonamido)-5-(N'-nitrocarbamimidamido)pentanoyl]piperidine-2-carboxylate |
74874-09-2 | 95% | 1g |
¥422.0 | 2024-04-17 | |
1PlusChem | 1P00G4ST-100mg |
2-PIPERIDINECARBOXYLIC ACID, 1-[5-[IMINO(NITROAMINO)METHYL]AMINO]-2-[[(3-METHYL-8-QUINOLINYL)SULFONYL]AMINO]-1-OXOPENTYL]-4-METHYL-,ETHYL ESTER,[2R-[1(S*), 2ALPHA, 4BETA]]- |
74874-09-2 | 95+% | 100mg |
$45.00 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL463-250mg |
ethyl (2R,4R)-4-methyl-1-[(2S)-2-(3-methylquinoline-8-sulfonamido)-5-(N'-nitrocarbamimidamido)pentanoyl]piperidine-2-carboxylate |
74874-09-2 | 95% | 250mg |
¥138.0 | 2024-04-17 | |
eNovation Chemicals LLC | D404557-5g |
(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester |
74874-09-2 | 97% | 5g |
$1200 | 2025-02-26 |
N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester Littérature connexe
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
74874-09-2 (N-Nitro-1,2,3,4-tetradehydro Argatroban Ethyl Ester) Produits connexes
- 2228186-69-2(3-(3-methylpyrazin-2-yl)but-3-en-1-amine)
- 2309461-92-3(2-{[4-(4-Bromo-1,3-thiazol-2-yl)azocan-4-yl]oxy}acetic acid)
- 880810-68-4(N-(3-methoxyphenyl)-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide)
- 1082065-99-3(1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde)
- 299407-82-2(methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate)
- 2137810-08-1(4a-(Aminomethyl)-6-[2-(dimethylamino)acetyl]-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione)
- 199588-80-2(n-(9-anthracenylmethyl)cinchonindiniumchloride)
- 380474-86-2((E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide)
- 2756350-98-6(CCR8 antagonist 2)
- 1436077-36-9(N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
